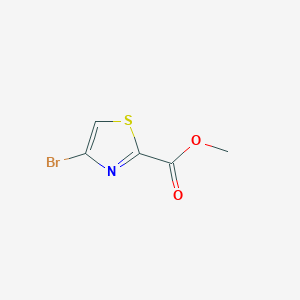

Methyl-4-bromothiazole-2-carboxylate

Description

The exact mass of the compound Methyl-4-bromothiazole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl-4-bromothiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-4-bromothiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBDGICQWHWHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025468-06-7 | |

| Record name | methyl 4-bromo-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of Methyl-4-bromothiazole-2-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Thiazole Scaffold and the Rise of a Key Intermediate

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically approved drugs, including antineoplastics like Dasatinib and antivirals such as Ritonavir.[1] Within the vast chemical space of thiazole derivatives, Methyl-4-bromothiazole-2-carboxylate (CAS: 1025468-06-7) has emerged as a particularly valuable and versatile building block. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the core applications, synthetic utility, and strategic importance of this key intermediate.

Methyl-4-bromothiazole-2-carboxylate is a brominated thiazole derivative featuring a methyl ester at the 2-position and a bromine atom at the 4-position.[2] This specific arrangement of functional groups imparts a predictable and highly useful reactivity profile, making it a crucial starting material for the synthesis of complex molecular architectures targeting a range of therapeutic areas, from coagulation disorders to chronic pain.[3][4]

Core Reactivity and Synthetic Applications

The synthetic power of Methyl-4-bromothiazole-2-carboxylate lies in the strategic placement of its functional groups. The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methyl ester at the C2 position can be readily modified or can influence the electronic properties of the heterocyclic core.[2] This dual functionality allows for the sequential and controlled introduction of molecular diversity, a key strategy in modern drug discovery.

The Locus of Reactivity: The C4-Bromine

The bromine atom at the 4-position of the thiazole ring is the primary site of synthetic manipulation. Halogenated heterocycles are well-established partners in a multitude of cross-coupling reactions. The reactivity of the C-Br bond in this specific context is influenced by the electron-withdrawing nature of the thiazole ring itself and the ester group at C2, making it susceptible to oxidative addition to a low-valent palladium catalyst, which is the requisite first step in many cross-coupling catalytic cycles.[4][5] This predictable reactivity makes Methyl-4-bromothiazole-2-carboxylate an ideal substrate for constructing carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

Two of the most powerful and widely employed transformations utilizing Methyl-4-bromothiazole-2-carboxylate are the Suzuki-Miyaura coupling and the Sonogashira coupling. These reactions are fundamental tools for the construction of biaryl and aryl-alkyne linkages, respectively, which are common motifs in biologically active molecules.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[3] It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[6]

Generalized Reaction Scheme:

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole, forming a Pd(II) complex.[7]

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[7]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[7]

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes, which are important pharmacophores.[9]

Generalized Reaction Scheme:

Caption: Generalized Sonogashira Coupling Reaction.

The mechanism of the Sonogashira coupling is believed to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]

-

Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the thiazole-bromide bond.

-

Copper Cycle: The base deprotonates the terminal alkyne, which then reacts with the Cu(I) catalyst to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The final step involves the reductive elimination from the Pd(II) complex to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.

Caption: Catalytic Cycles of the Sonogashira Coupling.

Applications in Drug Discovery: Case Studies

The strategic application of Methyl-4-bromothiazole-2-carboxylate is best illustrated through its use in the synthesis of targeted therapeutic agents. Patent literature provides key examples of its incorporation into drug discovery programs for enzyme inhibitors.

Case Study 1: Synthesis of Factor XIIa (FXIIa) Inhibitors for Anticoagulant Therapy

Therapeutic Target: Factor XIIa is a serine protease that initiates the intrinsic pathway of the coagulation cascade.[11] Inhibition of FXIIa is an attractive strategy for developing anticoagulants that may prevent thrombosis without causing the bleeding side effects associated with traditional therapies.[12]

Signaling Pathway: FXII is activated to FXIIa upon contact with negatively charged surfaces, triggering a cascade that leads to the activation of Factor XI and subsequent thrombin generation, ultimately resulting in fibrin clot formation.[13][14]

Caption: The Intrinsic Coagulation Pathway Initiated by Factor XIIa.

Synthetic Application: A patent application (CN114258392A) describes the synthesis of FXIIa inhibitors where Methyl-4-bromothiazole-2-carboxylate is a key starting material.[3] The synthesis involves a Sonogashira coupling reaction to introduce an alkyne-containing fragment at the 4-position of the thiazole ring.

Experimental Protocol: Sonogashira Coupling for FXIIa Inhibitor Precursor

-

Reaction Setup: In a reaction vessel, dissolve Methyl-4-bromothiazole-2-carboxylate (1.0 eq.) and a terminal alkyne (e.g., tert-butyl 4-ethynylpiperidine-1-carboxylate, 1.05 eq.) in a suitable solvent such as DMF.[3]

-

Addition of Reagents: Add a base, typically an amine base like triethylamine (Et₃N, 1.6 eq.), followed by the copper(I) iodide (CuI, 0.23 eq.) cocatalyst and the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], 0.13 eq.).[3]

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[3]

-

Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired coupled product.

Caption: Synthetic Workflow for FXIIa Inhibitors.

Case Study 2: Synthesis of NaV1.8 Inhibitors for Pain Management

Therapeutic Target: The voltage-gated sodium channel NaV1.8 is predominantly expressed in peripheral nociceptive (pain-sensing) neurons and plays a critical role in the transmission of pain signals.[15][16] Selective inhibitors of NaV1.8 are highly sought after as non-addictive analgesics for the treatment of various types of pain, including neuropathic and inflammatory pain.[16][17]

Signaling Pathway: In response to noxious stimuli, NaV1.8 channels open, allowing an influx of sodium ions. This depolarizes the neuron and generates action potentials that propagate along the nerve fiber to the central nervous system, where the sensation of pain is perceived.[2][15] Blocking NaV1.8 dampens the excitability of these neurons, thereby reducing pain signaling.

Caption: Role of NaV1.8 in Nociceptive Pain Signaling.

Synthetic Application: A recent patent application (CN119585247A) discloses the synthesis of bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain.[4] In this synthesis, Methyl-4-bromothiazole-2-carboxylate is coupled with a boronic acid derivative using Suzuki-Miyaura conditions.

Experimental Protocol: Suzuki-Miyaura Coupling for NaV1.8 Inhibitor Precursor

-

Reaction Setup: To a solution of Methyl-4-bromothiazole-2-carboxylate (1.0 eq.) in a suitable solvent system (e.g., a mixture of dioxane and water), add the desired boronic acid or boronate ester derivative (1.2 eq.) and a base, such as cesium carbonate (Cs₂CO₃, 2.2 eq.).[4]

-

Degassing: Degas the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst. Modern, highly active pre-catalysts such as BrettPhos Pd G3 (0.15 eq.) are often used to ensure efficient coupling.[4]

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., at 110 °C) for several hours (e.g., 12 hours), monitoring for completion.[4]

-

Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material is then purified, typically by flash column chromatography, to afford the 4-arylthiazole product.

Caption: Synthetic Workflow for NaV1.8 Inhibitors.

Data Summary

The utility of Methyl-4-bromothiazole-2-carboxylate is defined by its role as an intermediate. While specific biological activity data for direct derivatives are often proprietary and contained within patents, the therapeutic targets of the final products are well-characterized.

Table 1: Key Reactions and Applications

| Reaction Type | Coupling Partner | Catalyst System | Application/Target | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Factor XIIa Inhibitors | [3] |

| Suzuki-Miyaura Coupling | Boronic Acid | BrettPhos Pd G3 | NaV1.8 Inhibitors |[4] |

Table 2: Therapeutic Target Profile

| Target | Function | Therapeutic Area |

|---|---|---|

| Factor XIIa (FXIIa) | Serine protease, initiates the intrinsic coagulation cascade.[11] | Anticoagulation, Thrombosis |

| NaV1.8 Channel | Voltage-gated sodium channel in peripheral sensory neurons.[15] | Pain Management, Analgesia |

Recent studies on selective NaV1.8 inhibitors have reported compounds with IC₅₀ values in the low nanomolar range. For example, the clinical candidate suzetrigine (VX-548) inhibits human NaV1.8 with an IC₅₀ of 0.27 nM.[18][19] While these compounds are not directly synthesized in one step from Methyl-4-bromothiazole-2-carboxylate, this building block provides a key scaffold for accessing the chemical space where such potent and selective inhibitors are found. Similarly, potent triazole-based FXIIa inhibitors have been identified with IC₅₀ values as low as 45 nM.[20] The ability to use Methyl-4-bromothiazole-2-carboxylate to construct analogous thiazole-based cores highlights its importance in exploring structure-activity relationships for this target class.

Conclusion

Methyl-4-bromothiazole-2-carboxylate is a high-value synthetic intermediate whose strategic importance in drug discovery is clear. Its well-defined reactivity, particularly at the C4-bromine position, provides a reliable and versatile entry point for sophisticated molecular construction via robust and scalable cross-coupling reactions. The demonstrated application of this building block in the synthesis of inhibitors for critical therapeutic targets such as Factor XIIa and the NaV1.8 channel underscores its role in the development of next-generation medicines. For medicinal chemists and drug development professionals, a thorough understanding of the synthetic utility of Methyl-4-bromothiazole-2-carboxylate is essential for the efficient and innovative design of novel therapeutic agents.

References

-

Benchchem. Methyl-4-bromothiazole-2-carboxylate | 1025468-06-7.

-

Enzyme inhibitors. CN114258392A. Google Patents.

-

Sonogashira Coupling. Organic Chemistry Portal.

-

Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. CN119585247A. Google Patents.

-

Sodium channels as a new target for pain treatment. PMC - PubMed Central.

-

Suzuki Coupling. Organic Chemistry Portal.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts.

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu.

-

Inhibiting Nav1.8 for pain: Lessons from patients and from neurons. PNAS.

-

Sensory neuron sodium channel NaV1.8 is essential for pain at low temperatures. ResearchGate.

-

The elusive physiologic role of Factor XII. PMC - NIH.

-

The Sonogashira coupling reaction mechanism. ResearchGate.

-

Sonogashira Cross-Coupling. J&K Scientific LLC.

-

Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients. MDPI.

-

Blood Coagulation Signaling Pathways. R&D Systems.

-

Suzuki reaction. Wikipedia.

-

Sonogashira Coupling. BYJU'S.

-

blood coagulation, intrinsic pathway. Reactome.

-

Factor α-XIIa. Creative Enzymes.

-

New Triazole-Based Potent Inhibitors of Human Factor XIIa as Anticoagulants. PMC.

-

Factor XII. Wikipedia.

-

New Triazole-Based Potent Inhibitors of Human Factor XIIa as Anticoagulants. ACS Omega.

-

Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. PubMed Central.

-

New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation. PMC - NIH.

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. ResearchGate.

-

The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Request PDF - ResearchGate.

-

An Overview of Thiazole Derivatives and its Biological Activities.

-

Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. ResearchGate.

-

State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548. PubMed.

-

Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. PubMed.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. Factor α-XIIa - Creative Enzymes [creative-enzymes.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]

- 14. Factor XII - Wikipedia [en.wikipedia.org]

- 15. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pnas.org [pnas.org]

- 18. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New Triazole-Based Potent Inhibitors of Human Factor XIIa as Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]

Methyl-4-bromothiazole-2-carboxylate structure and properties

An In-depth Technical Guide to Methyl-4-bromothiazole-2-carboxylate

Abstract

Methyl 4-bromothiazole-2-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a five-membered thiazole ring bearing a bromine atom at the C4 position and a methyl ester at the C2 position, this compound offers a unique combination of reactivity and structural stability. The strategic placement of these functional groups makes it an exceptionally versatile intermediate for constructing complex molecular architectures. The bromine atom serves as a key synthetic handle for a wide range of cross-coupling and nucleophilic substitution reactions, while the ester moiety provides a site for further derivatization. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, reactivity, and critical applications, particularly in the field of drug discovery, offering researchers and development professionals a detailed understanding of its utility and potential.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have made it a core component of numerous biologically active compounds and clinically approved drugs, including the anticancer agent Dasatinib and the vitamin Thiamine (Vitamin B1).[1] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anti-cancer, and anti-tubercular effects.[1]

Within this important class of compounds, halogenated thiazoles like Methyl 4-bromothiazole-2-carboxylate serve as indispensable intermediates. The presence of a halogen, particularly bromine, provides a reactive site for the strategic introduction of molecular diversity through well-established synthetic transformations, enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs.[2]

Molecular Structure and Physicochemical Properties

The structure of Methyl 4-bromothiazole-2-carboxylate features an aromatic thiazole ring. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms, combined with the ester group at the C2 position, renders the ring electron-deficient. This electronic characteristic is crucial as it activates the C4 position, where the bromine atom is located, making it susceptible to nucleophilic attack and an excellent leaving group in substitution reactions.[2]

Key Physicochemical Data

A summary of the compound's key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1025468-06-7 | [3][4][5] |

| IUPAC Name | methyl 4-bromo-1,3-thiazole-2-carboxylate | [5] |

| Molecular Formula | C₅H₄BrNO₂S | [4][5] |

| Molecular Weight | 222.06 g/mol | [6] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere | [5] |

Synthesis and Chemical Reactivity

The synthetic utility of Methyl 4-bromothiazole-2-carboxylate is primarily defined by the reactivity of its two key functional groups: the C4-bromine and the C2-ester.

Core Reactivity: The C4-Bromine Handle

The bromine atom at the C4 position is the molecule's most versatile feature for synthetic elaboration. Its reactivity is the cornerstone of this building block's utility.

-

Cross-Coupling Reactions: The C-Br bond readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This is the most powerful application, allowing for the formation of C-C bonds and the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C4 position. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and reaction conditions is critical and depends on the specific coupling partners.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient thiazole ring facilitates the displacement of the bromide ion by various nucleophiles.[2] This allows for the introduction of amines, thiols, and alkoxides to generate 4-substituted thiazole derivatives. This reactivity is a fundamental aspect of functionalizing the thiazole scaffold.[2]

Secondary Reactivity: The C2-Ester Group

The methyl ester at the C2 position offers additional opportunities for modification:

-

Hydrolysis: The ester can be easily saponified under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding 4-bromothiazole-2-carboxylic acid. This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).

-

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for derivatization.

The interplay between these two reactive sites allows for a programmed, multi-step synthesis to build highly complex and diverse molecular libraries based on the thiazole core.

Workflow Visualization: Application in Suzuki Coupling

The following diagram illustrates a typical workflow where Methyl 4-bromothiazole-2-carboxylate is used as a substrate in a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Caption: From a core scaffold to diverse bioactive candidates.

Experimental Protocol: Suzuki Coupling

The following protocol provides a representative, self-validating procedure for a Suzuki cross-coupling reaction.

Objective: To synthesize Methyl 4-(4-methoxyphenyl)thiazole-2-carboxylate.

Materials:

-

Methyl 4-bromothiazole-2-carboxylate (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Methyl 4-bromothiazole-2-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

-

Solvent Addition: Add a 4:1 mixture of Toluene:Ethanol and a small amount of degassed water. The reaction mixture should be a suspension.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Validation Step 1): Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product.

-

Characterization (Validation Step 2): Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data should be consistent with the desired Methyl 4-(4-methoxyphenyl)thiazole-2-carboxylate structure.

Safety and Handling

While specific data for this exact compound is limited, related brominated heterocycles and thiazole derivatives require careful handling. General safety precautions are based on analogs.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [7]* Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust/fumes. [7]In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

Methyl 4-bromothiazole-2-carboxylate is far more than a simple chemical intermediate; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined reactivity, particularly at the C4-bromine position, provides a reliable and versatile entry point for the synthesis of complex molecules. For researchers in drug discovery, understanding the properties and reaction workflows associated with this building block is essential for the efficient development of novel therapeutics targeting a wide range of diseases.

References

- 4-Bromothiazole | 34259-99-9 - Benchchem. [URL: https://www.benchchem.com/product/b1198619]

- Methyl 4-bromothiazole-2-carboxylate - AOBChem USA. [URL: https://www.aobchem.com/product/32190.html]

- CAS NO. 1025468-06-7 | Methyl 4-bromothiazole-2-carboxylate | Catalog AOB-32190. [URL: https://www.arctomsci.com/product/cas-1025468-06-7.html]

- Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. [URL: https://www.ningboinno.

- Methyl 2-bromothiazole-4-carboxylate - Chem-Impex. [URL: https://www.chemimpex.com/products/01870]

- 4-Bromothiazole | 34259-99-9 | FB10594 - Biosynth. [URL: https://www.biosynth.com/p/FB10594/4-bromothiazole]

- The Role of Thiazole Derivatives in Modern Pharmaceutical Synthesis. [URL: https://www.ningboinno.com/the-role-of-thiazole-derivatives-in-modern-pharmaceutical-synthesis/]

- Methyl 2-bromothiazole-4-carboxylate | C5H4BrNO2S | CID 2763213 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2763213]

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9459209/]

- Thiazole-5-carboxylic acid - Chem-Impex. [URL: https://www.chemimpex.com/products/02316]

- METHYL 2-BROMOTHIAZOLE-4-CARBOXYLATE - ChemBK. [URL: https://www.chembk.com/en/chem/170235-26-4]

- methyl 2-bromothiazole-4-carboxylate, min 98%, 10 grams - CP Lab Safety. [URL: https://www.cplabsafety.

- Methyl 4-bromothiazole-2-carboxylate | 1025468-06-7 | Manchester Organics. [URL: https://www.manchesterorganics.

- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. - ResearchGate. [URL: https://www.researchgate.

-

Benzo[1,2-d:4,5-d′]bis(t[2][8][3]hiadiazole) and Its Bromo Derivatives - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215918/]

- CAS 34259-99-9: 4-Bromothiazole - CymitQuimica. [URL: https://cymitquimica.com/base/files/cas/34259-99-9]

- Methyl-4-bromothiazole-2-carboxylate | 1025468-06-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f8eba]

- How to Prepare Methyl 2-Bromothiazole-5-Carboxylate? - FAQ - Guidechem. [URL: https://www.guidechem.

- 4-Bromothiazole, 100 g, CAS No. 34259-99-9 | Research Chemicals - Carl ROTH. [URL: https://www.carlroth.com/com/en/mediachemicals-and-reagents/heterocycles/thiazoles/4-bromothiazole/p/1183.1]

- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0005617]

- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - Georganics. [URL: https://georganics.ca/2-bromo-4-methyl-1-3-thiazole-5-carboxylic-acid.html]

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [URL: https://www.mdpi.com/1420-3049/29/19/4282]

- Ethyl 2-bromothiazole-4-carboxylate 96 100367-77-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651370]

- 5-thiazolecarboxylic acid, 2-[(5-bromo-2-chlorobenzoyl)amino]-4-methyl-, methyl ester - SpectraBase. [URL: https://spectrabase.com/spectrum/71CZ7oKnbGn]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromothiazole | 34259-99-9 | Benchchem [benchchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. Methyl-4-bromothiazole-2-carboxylate | 1025468-06-7 [sigmaaldrich.com]

- 6. Methyl 2-bromothiazole-4-carboxylate | C5H4BrNO2S | CID 2763213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 8. aobchem.com [aobchem.com]

Methyl-4-bromothiazole-2-carboxylate: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its role as a privileged scaffold in drug discovery.[3][4] Molecules incorporating the thiazole nucleus exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4]

This guide focuses on a particularly valuable derivative: Methyl-4-bromothiazole-2-carboxylate (CAS Number: 1025468-06-7). This trifunctional building block offers researchers a powerful tool for the synthesis of complex molecular architectures. The strategic placement of the bromine atom at the 4-position, an electron-withdrawing methyl ester at the 2-position, and the inherent reactivity of the thiazole ring itself, provides a versatile platform for targeted chemical modifications. This document will provide an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on the practical insights required by researchers in drug development and advanced chemical synthesis.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of sound experimental design.

Physicochemical Data

The key properties of Methyl-4-bromothiazole-2-carboxylate are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1025468-06-7 | [2][5][6] |

| Molecular Formula | C₅H₄BrNO₂S | [2][5][6] |

| Molecular Weight | 222.06 g/mol | [2][5][6] |

| IUPAC Name | methyl 4-bromo-1,3-thiazole-2-carboxylate | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2][5] |

Safety & Handling

As a halogenated heterocyclic compound, appropriate safety precautions are mandatory.

GHS Hazard Classification:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Signal Word: Warning[5]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][7]

-

Avoid inhalation of dust and contact with skin and eyes.[7]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Keep the container tightly sealed and store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[2][5]

Synthesis of Methyl-4-bromothiazole-2-carboxylate: A Representative Protocol

While multiple synthetic routes to substituted thiazoles exist, a common and reliable method for introducing a bromine atom at the 4-position involves the cyclization of a suitable precursor followed by functional group manipulation. The following protocol is a representative synthesis based on established chemical principles for analogous thiazole systems.

Synthetic Workflow Diagram

Caption: Representative synthetic pathways to brominated thiazole carboxylates.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses)

Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate

-

To a stirred solution of methyl bromopyruvate (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried to yield methyl 2-aminothiazole-4-carboxylate.

Step 2: Synthesis of Methyl 4-bromothiazole-2-carboxylate via Sandmeyer Reaction

-

Suspend methyl 2-aminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl-4-bromothiazole-2-carboxylate.

Causality: The Sandmeyer reaction is a robust method for converting an amino group on an aromatic ring into a halide. The diazotization step forms a highly reactive diazonium salt, which is then displaced by the bromide from the copper(I) bromide catalyst.

Chemical Reactivity and Synthetic Utility

The true value of Methyl-4-bromothiazole-2-carboxylate lies in its predictable and versatile reactivity, making it a key intermediate in multi-step syntheses.

The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the C4 position is strategically positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[10][11]

Mechanism Overview:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Typical Protocol for Suzuki-Miyaura Coupling:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl-4-bromothiazole-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate with a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic phase, concentrate, and purify by column chromatography to yield the 4-aryl-thiazole-2-carboxylate product.

Causality: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. The base is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center. The ligand stabilizes the palladium catalyst and modulates its reactivity.

Applications in Drug Discovery

The 4-arylthiazole scaffold, readily accessible from Methyl-4-bromothiazole-2-carboxylate, is a prominent feature in many biologically active compounds, particularly in the development of kinase inhibitors.[12][13][14]

Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology.[15] The 4-arylthiazole motif can effectively mimic the hinge-binding interactions of ATP in the kinase active site. By varying the aryl group introduced via the Suzuki coupling, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets. For instance, derivatives of 4-aryl-thiazole-2-amine have been investigated as potent inhibitors of Rho-associated kinases (ROCK), which are implicated in hypertension and cancer.[14]

Other Bioactive Molecules

The versatile thiazole core also finds application in the development of:

-

Antimicrobial agents: Thiazole-containing compounds have shown activity against various bacterial and fungal strains.[16]

-

Anti-inflammatory drugs: The scaffold can be incorporated into molecules designed to modulate inflammatory pathways.

-

Antitubercular agents: The 2-aminothiazole-4-carboxylate scaffold, a close relative, has been identified as a promising template for new anti-tuberculosis drugs.[17]

Analytical Characterization: A Self-Validating System

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ ~8.2 ppm (s, 1H): This singlet corresponds to the proton at the 5-position of the thiazole ring. Its chemical shift is downfield due to the anisotropic effects of the aromatic ring and the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.

-

δ ~3.9 ppm (s, 3H): This singlet is characteristic of the methyl ester protons.

Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)

-

δ ~161 ppm: Carbonyl carbon of the methyl ester.

-

δ ~145-150 ppm: C2 carbon of the thiazole ring, attached to the ester group and nitrogen.

-

δ ~125-130 ppm: C5 carbon of the thiazole ring, attached to the proton.

-

δ ~115-120 ppm: C4 carbon of the thiazole ring, attached to the bromine atom.

-

δ ~53 ppm: Methyl carbon of the ester group.

Trustworthiness: Any experimental protocol should include analytical validation of starting materials and products. The predicted chemical shifts above provide a benchmark for researchers to confirm the identity and purity of Methyl-4-bromothiazole-2-carboxylate before its use in subsequent reactions. A Certificate of Analysis from a reputable supplier will often confirm that the material's spectrum conforms to the expected structure.[18]

Conclusion

Methyl-4-bromothiazole-2-carboxylate is a high-value, versatile building block for chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to access novel 4-arylthiazole derivatives. This scaffold is of significant interest in drug discovery, especially for the development of targeted therapies like kinase inhibitors. By understanding the principles behind its synthesis, handling, and reactivity, researchers can effectively leverage this compound to accelerate the discovery and development of new chemical entities.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of new anticancer agents. European Journal of Medicinal Chemistry, 97, 685-707.

- Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis and biological activities of some new thiazole derivatives. Main Group Chemistry, 13(3), 259-270.

- Jin, Z. (2006). Thiazole-containing compounds as anti-HIV agents.

-

PubChem. (n.d.). 4-Bromothiazole. Retrieved from [Link]

-

AOBChem USA. (n.d.). Methyl 4-bromothiazole-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromothiazole-4-carboxylate. Retrieved from [Link]

- Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., & Taylor, R. C. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617.

- Ferla, S., Brancale, A., & Goracci, L. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(11), 2999.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Singh, P., & Kumar, A. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 11(48), 30209-30221.

-

ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... Retrieved from [Link]

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis: Methyl 2-bromothiazole-4-carboxylate, 96%. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

-

MySkinRecipes. (n.d.). Methyl 2-bromo-4-methylthiazole-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.

-

ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.

- Wu, P., Nielsen, T. E., & Clausen, M. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(23), 16935–17015.

-

Semantic Scholar. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

- Zhang, Y., Wang, Y., Zhang, L., Li, Y., Wang, Y., & Liu, P. (2018). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 17(4), 1271–1285.

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. era-environmental.com [era-environmental.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methyl 2-bromo-4-methylthiazole-5-carboxylate [myskinrecipes.com]

- 17. Methyl 5-bromo-4-methylthiazole-2-carboxylate(79247-79-3) 1H NMR spectrum [chemicalbook.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

The Multifaceted Biological Activities of Bromothiazole Derivatives: A Technical Guide for Researchers

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of pharmacological activities.[1] The introduction of a bromine atom to this privileged structure can significantly modulate the physicochemical properties of the resulting derivatives, enhancing their lipophilicity and electronic characteristics, which in turn can lead to potent and selective biological effects.[2] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of bromothiazole derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating these activities, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction to the Thiazole Scaffold and the Influence of Bromine Substitution

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is present in a variety of natural products and synthetic molecules, bestowing upon them a wide range of biological functions.[3] The 2-aminothiazole core, in particular, is recognized as a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity.

The strategic placement of a bromine atom on the thiazole ring is a key chemical modification. Halogenation, and specifically bromination, can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes and interact with hydrophobic pockets within target proteins. This modification can also influence the electronic distribution within the molecule, potentially altering its binding affinity and reactivity.

Anticancer Activity of Bromothiazole Derivatives

Bromothiazole derivatives have emerged as a promising class of compounds with significant anticancer potential, demonstrating efficacy against a variety of cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[5]

Mechanism of Action: Inducing Apoptosis and Modulating Signaling Pathways

A primary mechanism by which bromothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on structurally related benzothiazoles have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis.[6] This involves an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c.[6][7] The released cytochrome c then activates a cascade of caspases, including caspase-3 and -9, which are the executioners of apoptosis.[5][7]

Furthermore, bromothiazole derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives can suppress the PI3K/AKT signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[5] Others have been found to downregulate the activity of the epidermal growth factor receptor (EGFR), a protein that plays a significant role in the growth and spread of many types of cancer.

dot

Caption: Apoptotic and signaling pathways modulated by bromothiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of bromothiazole and related derivatives have been quantified against various cancer cell lines using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.[8]

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazonylthiazole derivative | A549 (Lung) | 1.33 | [2] |

| Hydrazonylthiazole derivative | MCF-7 (Breast) | 1.74 | [2] |

| 2-Thioxo-thiazolo[4,5-d]pyrimidine | Melanoma | <50 | [9] |

| Benzothiazole derivative | HT-29 (Colon) | 0.024 | [1] |

| Benzothiazole derivative | H460 (Lung) | 0.29 | [1] |

| Benzothiazole derivative | MDA-MB-231 (Breast) | 0.88 | [1] |

Antimicrobial Activity of Bromothiazole Derivatives

The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10] The incorporation of a bromine atom into the thiazole ring has been shown to be a viable strategy for enhancing antimicrobial potency. Bromothiazole derivatives have demonstrated efficacy against a range of bacterial and fungal strains, in some cases exhibiting greater potency than established antibiotics.

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial mechanism of action for many thiazole derivatives involves the inhibition of essential bacterial enzymes. For example, some derivatives have been shown to inhibit undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), enzymes that are crucial for the biosynthesis of the bacterial cell wall.[11] By targeting these enzymes, bromothiazole derivatives can disrupt cell wall integrity, leading to bacterial cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13]

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Thiazolyl-2-pyrazoline derivative | S. aureus | 28-168 | [14] |

| Thiazolyl-2-pyrazoline derivative | E. coli | 28-168 | [14] |

| Thiazolyl-2-pyrazoline derivative | C. albicans | 168-172 | [14] |

| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole | P. aeruginosa | 15.625-31.25 | [15] |

| Benzothiazole derivative | S. aureus | 50-200 | [16] |

| Benzothiazole derivative | E. coli | 25-100 | [16] |

| Benzothiazole derivative | C. albicans | 25 | [16] |

Anti-inflammatory Activity of Bromothiazole Derivatives

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Bromothiazole derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][17]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[17] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Bromothiazole derivatives have been shown to selectively inhibit COX-2 over COX-1.[18] This selectivity is advantageous as COX-1 is involved in maintaining the protective lining of the stomach, and its inhibition can lead to gastrointestinal side effects.

| Compound Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole derivative | 45.23–204.51 | 1.79–9.63 | 22.21-74.92 | [18] |

| Methoxyphenyl thiazole carboxamide | - | - | 3.67 |

Neuroprotective Effects of Bromothiazole Derivatives

Neurodegenerative diseases represent a growing global health concern. Recent studies have highlighted the potential of bromothiazole derivatives as neuroprotective agents.[17][19] These compounds have shown the ability to protect neuronal cells from various toxic insults in in vitro models.[19]

Mechanism of Action: Combating Oxidative Stress and Modulating Protective Pathways

One of the key mechanisms underlying the neuroprotective effects of bromothiazole derivatives is their ability to combat oxidative stress. For instance, in models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), certain thiazole sulfonamides have been shown to improve cell viability, reduce the leakage of lactate dehydrogenase (LDH), prevent mitochondrial dysfunction, and mitigate the generation of intracellular reactive oxygen species.[17][20]

Furthermore, these compounds can modulate protective cellular pathways. Some derivatives have been found to activate sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular stress resistance and longevity.[17][20]

Structure-Activity Relationships (SAR)

The biological activity of bromothiazole derivatives is highly dependent on their chemical structure. The position of the bromine atom and the nature of other substituents on the thiazole ring play a critical role in determining their potency and selectivity.

-

Anticancer Activity: For hydrazonylthiazole derivatives, para-halogen substituents on the phenyl ring have been shown to enhance affinity for target enzymes like aldose reductase 2 (ALR2), which is implicated in cancer.[2]

-

Antimicrobial Activity: In a series of 4-(p-halophenyl)-thiazolyl derivatives, a chloro substituent was found to be crucial for antibacterial activity, while a bromo substituent led to inactivation of the compounds.[10] This highlights the nuanced role of halogen substitution in determining antimicrobial efficacy. For other thiazole derivatives, the presence of a p-bromophenyl group in the fourth position of the thiazole ring increased antifungal and antituberculosis activities.[10]

-

Enzyme Inhibition: The nature of the substituent on the acyl moiety of 1,3-thiazole derivatives significantly influences their ability to inhibit cholinesterases.[21]

Experimental Protocols

General Synthesis of 2-Aminobromothiazole Derivatives

A common and efficient method for the synthesis of 2-aminothiazole derivatives is a one-pot reaction involving an α-bromination/cyclization process starting from aromatic methyl ketones and thiourea in the presence of copper(II) bromide.[22]

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. benchchem.com [benchchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 16. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. preprints.org [preprints.org]

- 19. researchgate.net [researchgate.net]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 21. academicjournals.org [academicjournals.org]

- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methyl-4-bromothiazole-2-carboxylate literature review

An In-Depth Technical Guide to Methyl-4-bromothiazole-2-carboxylate: Synthesis, Reactivity, and Applications

Abstract

Methyl-4-bromothiazole-2-carboxylate is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature—featuring a nucleophilic thiazole ring, a reactive bromine atom amenable to cross-coupling, and an ester group for further derivatization—renders it an exceptionally versatile synthon. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its synthesis, exploring its profound reactivity in palladium-catalyzed cross-coupling reactions, and highlighting its application in the construction of complex, biologically active molecules. We delve into the mechanistic underpinnings of its key transformations and provide robust, field-proven experimental protocols.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged pharmacophore, forming the core of numerous approved drugs and biologically active compounds.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and coordinate with metal ions makes it a cornerstone of drug design.[2] Functionalized thiazoles, such as Methyl-4-bromothiazole-2-carboxylate, serve as critical starting materials for introducing this valuable moiety into larger molecular frameworks. The bromine atom at the 4-position is strategically placed for carbon-carbon bond formation, while the methyl ester at the 2-position offers a handle for amide coupling or reduction, providing a gateway to a diverse array of chemical structures. This guide focuses on harnessing the synthetic potential of this specific, highly valuable isomer.

Physicochemical Properties & Identification

A clear understanding of a reagent's fundamental properties is essential for its effective use. The key identifiers and physical characteristics of Methyl-4-bromothiazole-2-carboxylate are summarized below.

| Property | Value | Reference |

| CAS Number | 1025468-06-7 | [3][4] |

| Molecular Formula | C₅H₄BrNO₂S | [3] |

| Molecular Weight | 222.06 g/mol | [4][5] |

| IUPAC Name | methyl 4-bromo-1,3-thiazole-2-carboxylate | |

| Physical Form | Solid | |

| Storage | 2-8°C under an inert atmosphere |

Synthetic Pathways: A Strategic Overview

While numerous methods exist for thiazole synthesis, a common and effective approach for this class of compound is a variation of the Hantzsch thiazole synthesis. A plausible and logical pathway to Methyl-4-bromothiazole-2-carboxylate involves the cyclization of an appropriate α-bromocarbonyl compound with a thioamide derivative.

Caption: Proposed Hantzsch-type synthesis for Methyl-4-bromothiazole-2-carboxylate.

This pathway leverages readily available precursors to construct the core heterocyclic system. The choice of starting materials directly installs the required bromine and ester functionalities at the correct positions, making it an efficient synthetic strategy.

Chemical Reactivity: The Gateway to Molecular Complexity

The synthetic utility of Methyl-4-bromothiazole-2-carboxylate is dominated by its participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring and the C-Br bond at the 4-position create an ideal substrate for oxidative addition to a palladium(0) center, initiating the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[6] This reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and esters.[7]

Causality and Mechanism: The reaction is initiated by the oxidative addition of the bromothiazole to a Pd(0) catalyst. A crucial step is the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[7] This complex then undergoes transmetalation with the Pd(II)-halide species, transferring the organic group from boron to palladium. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point, adaptable for various boronic acids.[7][9]

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl-4-bromothiazole-2-carboxylate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand like SPhos or XPhos (2-4 mol%).

-

Reagent Addition: Add a base, typically an aqueous solution of 2M Na₂CO₃ or K₂CO₃ (2-3 eq), followed by a solvent system such as a 3:1 mixture of 1,4-dioxane/water or toluene/ethanol/water.

-

Reaction Execution: Stir the heterogeneous mixture vigorously and heat to 80-100 °C. The causality here is that elevated temperatures are required to drive the oxidative addition and reductive elimination steps for electron-deficient heterocyclic halides.

-

Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkyne structures, linking a terminal alkyne with an aryl or vinyl halide.[10] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[11]

Causality and Mechanism: The mechanism shares the initial oxidative addition step with the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[12] This species undergoes transmetalation with the Pd(II) complex. The subsequent reductive elimination yields the C(sp²)-C(sp) coupled product and regenerates the Pd(0) catalyst for the next cycle.[13] The amine base is critical as it not only facilitates the formation of the copper acetylide but also scavenges the HBr byproduct.[10]

Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.

Field-Proven Experimental Protocol: Sonogashira Coupling

This protocol provides a reliable method for alkynylation.[12][14]

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Methyl-4-bromothiazole-2-carboxylate (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 1-10 mol%).

-

Reagent Addition: Dissolve the solids in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a suitable amine base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq), followed by the terminal alkyne (1.1-1.5 eq) via syringe.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C). The copper co-catalyst allows the reaction to proceed under significantly milder conditions than copper-free variants.[11]

-

Monitoring: Monitor the reaction by TLC or LC-MS. The formation of di-alkyne homocoupling (Glaser coupling) byproducts can sometimes be observed, which is a key reason to maintain an inert atmosphere.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous NH₄Cl to remove residual copper salts, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Applications in Bioactive Molecule Synthesis

The true value of Methyl-4-bromothiazole-2-carboxylate lies in its role as a precursor to more complex, high-value molecules. Thiazole derivatives are integral to compounds with anti-inflammatory, anti-cancer, and anti-tubercular activities.[15][16][17] For instance, the 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing new agents against Mycobacterium tuberculosis.[16] By using the protocols described above, researchers can couple diverse fragments to the 4-position of the thiazole ring, rapidly generating libraries of novel compounds for biological screening. The ester at the 2-position can then be hydrolyzed and coupled with various amines to further explore the chemical space.

Spectroscopic Characterization (Predicted)

While a specific spectrum is not provided in the initial search, the expected ¹H NMR and ¹³C NMR signals can be reliably predicted based on the structure and general chemical shift principles.[18][19]

-

¹H NMR:

-

A singlet around 3.9-4.1 ppm corresponding to the three protons of the methyl ester (-OCH₃).

-

A singlet around 8.0-8.5 ppm for the single proton at the C5 position of the thiazole ring.

-

-

¹³C NMR:

-

A signal around 52-55 ppm for the methyl ester carbon.

-

A signal for the C4 carbon bearing the bromine, likely in the 120-130 ppm range.

-

A signal for the C5 carbon, expected around 115-125 ppm.

-

Signals for the C2 and the ester carbonyl carbons, typically further downfield (>160 ppm).

-

Conclusion

Methyl-4-bromothiazole-2-carboxylate is a powerful and versatile building block for synthetic and medicinal chemists. Its well-defined reactivity in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings provides a reliable and efficient entry point to a vast array of complex thiazole-containing molecules. By understanding the mechanistic principles behind its transformations and employing validated protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

-

ResearchGate. 4-Bromo-2-methylthiazole (8) as a reacting partner in Sonogashira coupling en route to MTEP (3). Available from: [Link].[13]

-

AOBChem USA. Methyl 4-bromothiazole-2-carboxylate. Available from: [Link].[3]

-

The Royal Society of Chemistry. Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. Available from: [Link].[9]

-

Al-Balas Q, et al. (2009) Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE 4(5): e5617. Available from: [Link].[16]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].[7]

-

SMU. Methyl 2-bromothiazole-4-carboxylate. Available from: [Link].[17]

-

PubChem. Methyl 2-bromothiazole-4-carboxylate | C5H4BrNO2S | CID 2763213. Available from: [Link].[5]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].[10]

-

National Institutes of Health (NIH). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link].[11]

-

Chem Help ASAP via YouTube. Suzuki cross-coupling reaction. Available from: [Link].[6]

-

ChemOrgChem via YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Available from: [Link].[8]

-

National Institutes of Health (NIH). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available from: [Link].[14]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link].[1]

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available from: [Link].[18]

-

National Institutes of Health (NIH). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Available from: [Link].[19]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. aobchem.com [aobchem.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. Methyl 2-bromothiazole-4-carboxylate | C5H4BrNO2S | CID 2763213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 17. s3.smu.edu [s3.smu.edu]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl-4-bromothiazole-2-carboxylate

Introduction: The Strategic Importance of Substituted Thiazoles in Modern Drug Discovery

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anti-diabetic, and anti-cancer properties.[1][2] The thiazole ring is a key structural motif in several FDA-approved drugs, underscoring its clinical significance.[2]

Methyl-4-bromothiazole-2-carboxylate is a key derivative within this important class of compounds. Its structure, featuring a bromine atom at the 4-position and a methyl ester at the 2-position, offers multiple points for synthetic modification, making it a valuable building block for the synthesis of more complex, biologically active molecules. The bromine atom, in particular, enhances the reactivity of the molecule, allowing for further functionalization through various cross-coupling reactions. Understanding the fundamental physicochemical properties of this compound is paramount for researchers and drug development professionals. These properties dictate its behavior in both chemical reactions and biological systems, influencing factors such as solubility, stability, reactivity, and bioavailability. This guide provides a comprehensive overview of the core physicochemical characteristics of Methyl-4-bromothiazole-2-carboxylate, alongside detailed, field-proven protocols for its characterization.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. While specific experimental data for Methyl-4-bromothiazole-2-carboxylate is not extensively available in the public domain, we can compile its known attributes and provide predicted values based on its structure and data from closely related analogues.

Chemical Structure:

A 2D representation of the chemical structure of Methyl-4-bromothiazole-2-carboxylate.

Table 1: Summary of Physicochemical Properties of Methyl-4-bromothiazole-2-carboxylate

| Property | Value | Source/Method |

| IUPAC Name | methyl 4-bromo-1,3-thiazole-2-carboxylate | Sigma-Aldrich |

| CAS Number | 1025468-06-7 | Sigma-Aldrich |

| Molecular Formula | C5H4BrNO2S | Sigma-Aldrich |

| Molecular Weight | 222.06 g/mol | Manchester Organics[3] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not experimentally determined. Predicted to be a crystalline solid with a distinct melting point. For comparison, the isomer Methyl 2-bromothiazole-4-carboxylate has a melting point of 128-132 °C. | Predicted; Isomer data from Chem-Impex[4] |